![molecular formula C26H17N3O3 B303183 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B303183.png)
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide, also known as BI-2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays an essential role in cell division and is overexpressed in various types of cancer. BI-2536 has been extensively studied for its potential as an anticancer agent.
Mecanismo De Acción
PLK1 is a key regulator of cell division, playing a critical role in mitosis. 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide inhibits PLK1 by binding to the ATP-binding site of the kinase domain, preventing its activity. This leads to mitotic arrest and subsequent cell death.
Biochemical and physiological effects:
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has been shown to induce mitotic arrest in cancer cells, leading to cell death. It has also been shown to inhibit tumor growth in animal models of cancer. However, 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has also been shown to have off-target effects, including inhibition of other kinases. This can lead to unwanted side effects and limit its use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, showing promise as an anticancer agent. However, its off-target effects and limited bioavailability have been a challenge for its development as a clinical drug. In addition, its high cost and complex synthesis make it difficult to produce in large quantities for use in lab experiments.
Direcciones Futuras
Include the development of more potent and selective PLK1 inhibitors, as well as the investigation of combination therapies with other anticancer agents. In addition, the identification of biomarkers that can predict response to PLK1 inhibitors can help to personalize treatment and improve outcomes for cancer patients.
Métodos De Síntesis
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide can be synthesized using a multistep process involving the coupling of 2-bromo-1,1'-biphenyl with 2-pyridinecarboxylic acid, followed by cyclization with phthalic anhydride and subsequent coupling with 5-aminoisoindoline. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide has been studied for its potential as an anticancer agent, particularly in the treatment of solid tumors such as breast, lung, and ovarian cancer. It has also shown promise in the treatment of acute myeloid leukemia. 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide works by inhibiting PLK1, which is essential for cell division. By inhibiting PLK1, 2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide prevents cancer cells from dividing and proliferating.
Propiedades
Nombre del producto |
2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide |
|---|---|
Fórmula molecular |
C26H17N3O3 |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
1,3-dioxo-2-(2-phenylphenyl)-N-pyridin-2-ylisoindole-5-carboxamide |
InChI |
InChI=1S/C26H17N3O3/c30-24(28-23-12-6-7-15-27-23)18-13-14-20-21(16-18)26(32)29(25(20)31)22-11-5-4-10-19(22)17-8-2-1-3-9-17/h1-16H,(H,27,28,30) |
Clave InChI |
NTCXNTGOQQOKCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=N5 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)

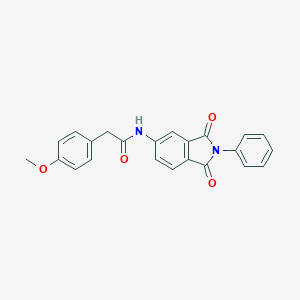

![1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B303110.png)
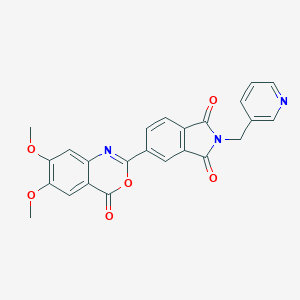
![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)
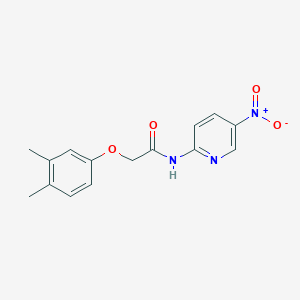
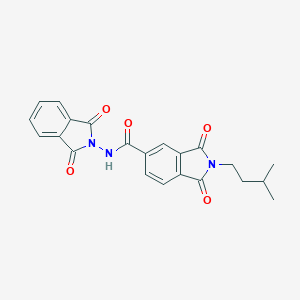
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)
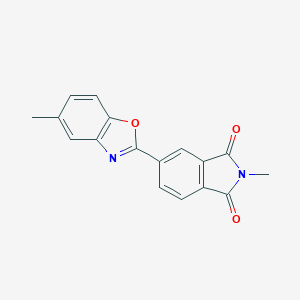
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)